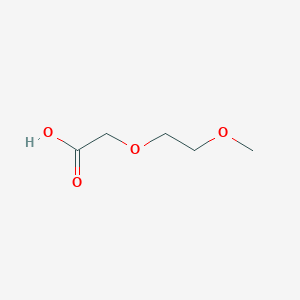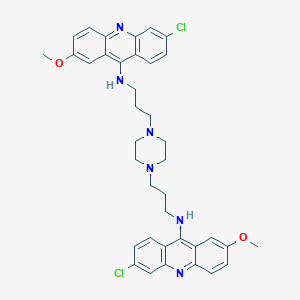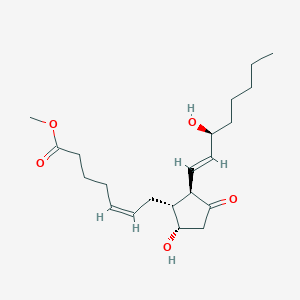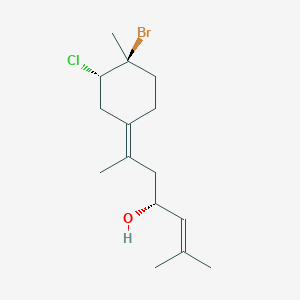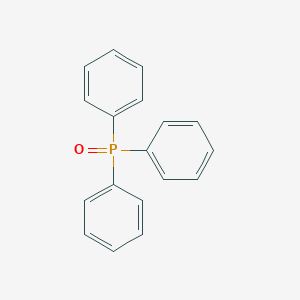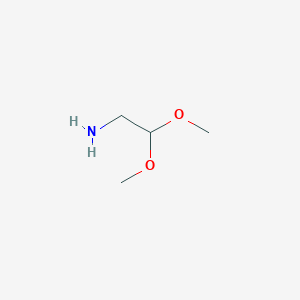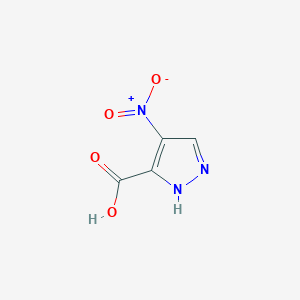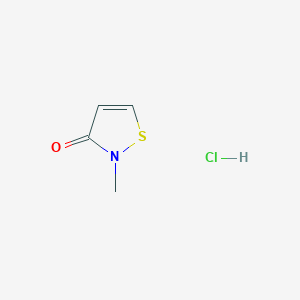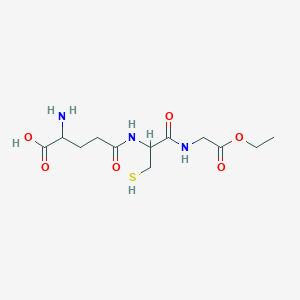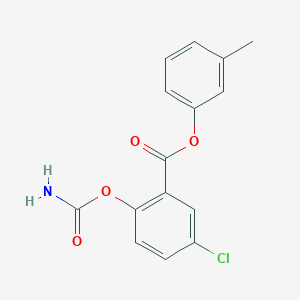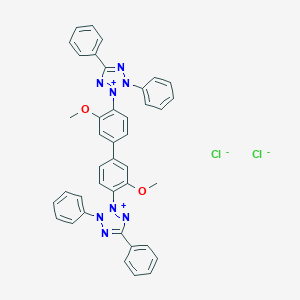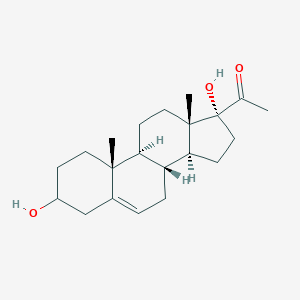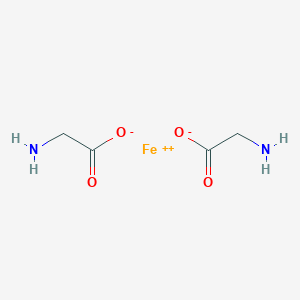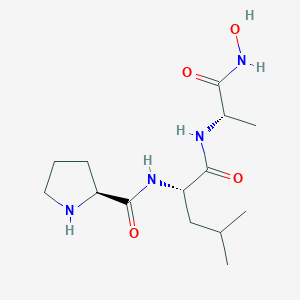
Prolyl-leucyl-alanine hydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PLAHA is a hydroxamic acid derivative that belongs to the class of protease inhibitors. It was first synthesized in the 1970s and has since been used in various scientific research studies. PLAHA has been found to inhibit the activity of enzymes such as metalloproteases, which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
科学研究应用
PLAHA has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of various metalloproteases, including matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
作用机制
PLAHA inhibits the activity of metalloproteases by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, leading to the inhibition of the enzyme's activity. In addition to its protease inhibitory activity, PLAHA has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
生化和生理效应
The biochemical and physiological effects of PLAHA depend on the specific disease or condition being studied. In cancer, PLAHA has been found to inhibit tumor growth and metastasis by inhibiting the activity of MMPs. In arthritis, PLAHA has been found to reduce inflammation and cartilage degradation by inhibiting the activity of aggrecanases. In cardiovascular diseases, PLAHA has been found to reduce atherosclerotic plaque formation by inhibiting the activity of MMPs.
实验室实验的优点和局限性
One of the advantages of using PLAHA in lab experiments is its specificity for metalloproteases. This allows researchers to selectively inhibit the activity of specific enzymes involved in disease processes. However, one limitation of using PLAHA is its potential toxicity. PLAHA has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on PLAHA. One area of interest is the development of more potent and selective PLAHA analogs. Another area of interest is the identification of new disease targets for PLAHA, such as viral proteases. Additionally, the use of PLAHA in combination with other therapies, such as chemotherapy, is an area of active research.
In conclusion, PLAHA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of metalloproteases makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. While there are limitations to its use in lab experiments, there are several future directions for research on PLAHA that may lead to the development of new and improved therapies.
合成方法
PLAHA can be synthesized using a variety of methods, including the reaction of proline, leucine, and alanine with hydroxylamine hydrochloride and triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
CAS 编号 |
123984-21-4 |
|---|---|
产品名称 |
Prolyl-leucyl-alanine hydroxamic acid |
分子式 |
C14H26N4O4 |
分子量 |
314.38 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1 |
InChI 键 |
KFQHRZGPMZPMPQ-DCAQKATOSA-N |
手性 SMILES |
C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
其他 CAS 编号 |
123984-21-4 |
序列 |
PLA |
同义词 |
Pro-Leu-Ala-NHOH prolyl-leucyl-alanine hydroxamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



